
Zirconium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium fluoride, also known as zirconium tetrafluoride, is an inorganic compound with the chemical formula ZrF₄. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in the production of fluoride glasses, which are known for their low refractive indices and high transparency in the infrared spectrum .
Synthetic Routes and Reaction Conditions:
- Zirconium dioxide reacts with hydrogen fluoride or hydrofluoric acid to produce this compound and water:
From Zirconium Dioxide: ZrO2+4HF→ZrF4+2H2O
Zirconium metal reacts with hydrogen fluoride at high temperatures to yield this compound and hydrogen gas:From Zirconium Metal: Zr+4HF→ZrF4+2H2
Zirconium dioxide reacts with solid ammonium bifluoride at 200°C to form ammonium heptafluorozirconate, which can be converted to this compound at 500°C:From Ammonium Bifluoride: 2ZrO2+7(NH4)HF2→2(NH4)3ZrF7+4H2O+NH3
(NH4)3ZrF7→ZrF4+3HF+3NH3
Industrial Production Methods:
Hydrofluoric Acid Method: The most common industrial method involves reacting zirconium dioxide with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the product.
Sublimation and Distillation: this compound can be purified by sublimation or distillation, which involves heating the compound to its sublimation point and then condensing the vapor to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable and resistant to oxidation under normal conditions.
Reduction: this compound can be reduced to zirconium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.
Common Reagents and Conditions:
Oxidation: Typically requires strong oxidizing agents and high temperatures.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Can occur in the presence of other halides and appropriate catalysts.
Major Products:
Oxidation: Formation of zirconium oxides.
Reduction: Production of zirconium metal.
Substitution: Formation of mixed halide compounds such as potassium hexafluorozirconate.
Applications De Recherche Scientifique
Zirconium fluoride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of fluoride glasses, which are essential for optical fibers and other high-tech applications.
Biology and Medicine: Zirconium-based metal-organic frameworks (MOFs) are used for drug delivery, anti-cancer activity, bio-sensing, and imaging due to their stability and biocompatibility.
Industry: Employed in the production of ZBLAN glasses, which are used in optical fibers for telecommunications and other applications.
Mécanisme D'action
The mechanism of action of zirconium fluoride in various applications is primarily based on its chemical stability and ability to form strong bonds with other elements. In biological applications, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner, targeting specific cells or tissues. The fluoride ions in this compound can also interact with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hafnium Fluoride (HfF₄): Similar in structure and properties to zirconium fluoride, but with a higher atomic mass.
Titanium Fluoride (TiF₄): Shares similar chemical properties but is less stable than this compound.
Aluminum Fluoride (AlF₃): Used in similar applications but has different physical and chemical properties.
Uniqueness of this compound:
Thermal Stability: this compound is more thermally stable compared to other fluorides like titanium fluoride.
Optical Properties: It has superior optical properties, making it ideal for use in fluoride glasses and optical fibers.
Chemical Resistance: this compound is highly resistant to chemical attack, making it suitable for use in harsh environments.
This compound stands out due to its unique combination of stability, optical properties, and chemical resistance, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13842-94-9 |
|---|---|
Formule moléculaire |
F4Zr |
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
tetrafluorozirconium |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
SMILES canonique |
F[Zr](F)(F)F |
Description physique |
White solid; [Hawley] White powder; [MSDSonline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

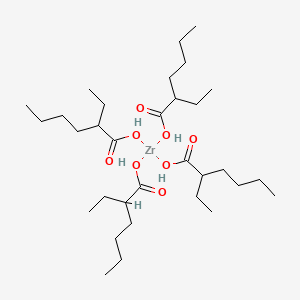
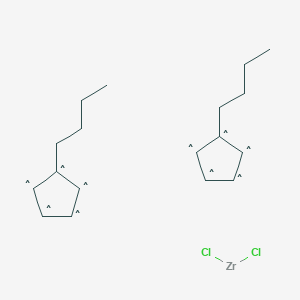
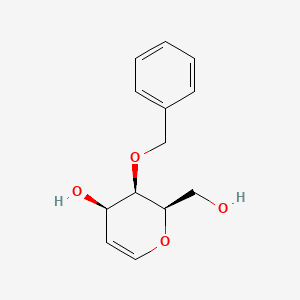
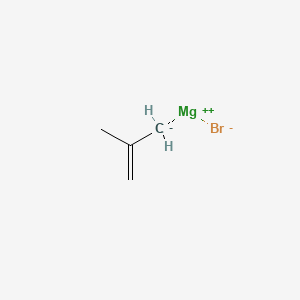
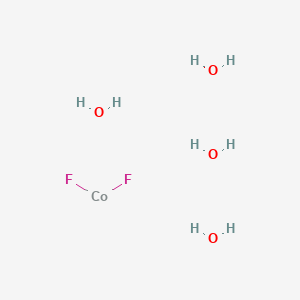

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
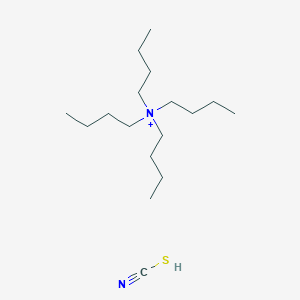

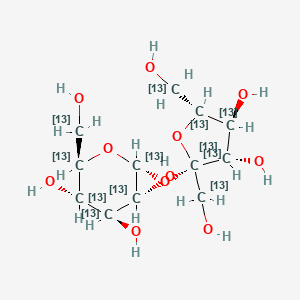

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)
